![molecular formula C17H11N3O3S B2726941 (Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865180-99-0](/img/structure/B2726941.png)

(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

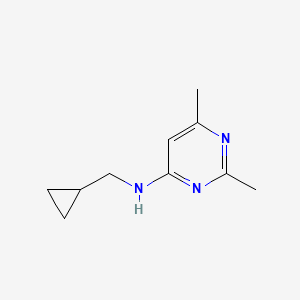

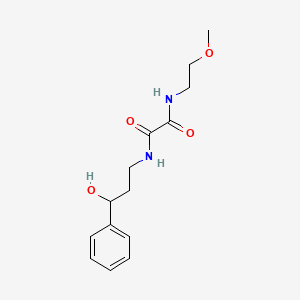

The compound is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and useful in various chemical reactions .

Molecular Structure Analysis

The compound contains a benzothiazole group, which consists of a benzene ring fused to a thiazole ring. It also has a nitro group (-NO2) and an amide group (CONH2), which can participate in various chemical reactions .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, particularly due to the presence of the nitro and amide groups. For example, the nitro group can be reduced to an amino group, and the amide group can participate in hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, benzothiazole derivatives are solid at room temperature and have a high melting point .Wissenschaftliche Forschungsanwendungen

Antiparasitic and Antiviral Applications :

- Thiazolides, including nitazoxanide, show broad-spectrum activity against various parasites and viruses. They are effective against helminths, protozoa, enteric bacteria, and viruses in animals and humans (Hemphill, Müller, & Müller, 2012).

- NTZ's antiparasitic activity is independent of its nitro group, suggesting alternative mechanisms of action (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).

Mechanism of Action in Parasitic and Bacterial Infections :

- Thiazolides act against microaerophilic bacteria and parasites by the reduction of the nitro group into a toxic intermediate. In mammalian cells, they trigger apoptosis, which may explain their effectiveness against intracellular pathogens (Hemphill, Müller, & Müller, 2012).

Structural and Physicochemical Studies :

- Studies on NTZ provide insights into the structure-activity relationships of thiazolides. These include the importance of the nitro group for activity against anaerobic or microaerophilic parasites and bacteria, and modifications in the benzene ring affecting antiparasitic activity (Bruno, Caira, Monti, Kassuha, & Sperandeo, 2010).

Cancer Research Applications :

- Thiazolides like NTZ and bromo-thiazolides have shown efficacy against proliferating mammalian cells, suggesting potential applications in cancer therapy. They induce apoptosis in colon cancer cells, dependent on cell cycle arrest and interaction with specific proteins like GSTP1 (Müller, Wastling, Sanderson, Müller, & Hemphill, 2007).

Pharmacokinetics and Drug Delivery :

- Research into novel drug delivery systems, such as laser-responsive liposomes for targeted tumor therapy, includes the use of NTZ nanoparticles, highlighting the ongoing exploration of advanced drug delivery techniques (Darwish, Bayoumi, & El-kolaly, 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S/c1-2-10-19-14-8-3-4-9-15(14)24-17(19)18-16(21)12-6-5-7-13(11-12)20(22)23/h1,3-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFRTMKSOVGYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2726859.png)

![8-chloro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2726861.png)

![7-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2726864.png)

![methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2726870.png)

![N-(3,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2726871.png)

![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2726875.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2726876.png)

![N-(2-Cyanobutan-2-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide](/img/structure/B2726878.png)

![4-[1-(4-Cyclopropyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2726880.png)